molecular formula C7H16O3 B13794755 2-Ethyl-2-(methoxymethyl)propane-1,3-diol CAS No. 7658-03-9

2-Ethyl-2-(methoxymethyl)propane-1,3-diol

Cat. No.: B13794755
CAS No.: 7658-03-9
M. Wt: 148.20 g/mol
InChI Key: NSNOJFKJIAUDLP-UHFFFAOYSA-N
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Description

2-Ethyl-2-(methoxymethyl)propane-1,3-diol is a chemical compound with the molecular formula C7H16O3. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethyl group, a methoxymethyl group, and two hydroxyl groups attached to a propane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-(methoxymethyl)propane-1,3-diol typically involves the aldol condensation reaction between n-butyraldehyde and formaldehyde under alkaline conditions . The reaction mixture is then concentrated to remove salts, decolorized using ion exchange resins, purified, and finally evaporated using a thin film evaporator. The product is then cooled and collected.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as ion exchange and thin film evaporation, is crucial in industrial settings to meet the quality standards required for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-(methoxymethyl)propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require catalysts or specific reagents like acids or bases to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of more saturated alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Ethyl-2-(methoxymethyl)propane-1,3-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-2-(methoxymethyl)propane-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methoxymethyl group can participate in various chemical reactions, modifying the activity of enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-2-(methoxymethyl)propane-1,3-diol is unique due to the presence of both an ethyl group and a methoxymethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications.

Biological Activity

2-Ethyl-2-(methoxymethyl)propane-1,3-diol is a chemical compound with significant industrial applications, particularly in the production of polyurethanes and as a precursor for various chemical syntheses. Understanding its biological activity is crucial for assessing its safety and potential therapeutic uses.

  • Molecular Formula : C₆H₁₄O₃
  • CAS Number : 77-99-6
  • Synonyms : Trimethylolpropane, 2-Ethyl-2-hydroxymethyl-1,3-propanediol

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of toxicity and potential therapeutic effects. Research indicates that while it possesses some beneficial properties, it also presents risks associated with exposure.

Toxicological Studies

Applications in Industry

This compound is primarily used as a precursor in the synthesis of alkyd resins and various coatings. Its hydroxy functional groups make it valuable in producing materials with enhanced durability and resistance to environmental factors.

Case Studies

Several studies have assessed the biological activity of this compound:

  • Study on Occupational Exposure :
    • A review conducted by the CDC highlighted the importance of monitoring occupational exposure levels to chemicals like this compound due to their potential health impacts on workers in manufacturing settings .
  • Environmental Impact Assessment :
    • Research published by the EPA emphasizes the need for comprehensive evaluations of new chemicals under the Toxic Substances Control Act (TSCA), including those similar to this compound. This ensures that any environmental or health risks are adequately addressed before widespread use .

Research Findings

Recent findings indicate that while this compound has low acute toxicity, its long-term effects remain under investigation. The following table summarizes key research findings:

Study Focus Findings
CDC Review (2004)Occupational ExposureLow toxicity; LD50 values indicate safety at regulated levels
EPA Assessment (2024)Environmental ImpactNeed for ongoing monitoring and risk assessments for new chemicals
ECHA Registration DossierToxicological SummaryChronic exposure effects still being evaluated; potential for cumulative toxicity noted

Properties

CAS No.

7658-03-9

Molecular Formula

C7H16O3

Molecular Weight

148.20 g/mol

IUPAC Name

2-ethyl-2-(methoxymethyl)propane-1,3-diol

InChI

InChI=1S/C7H16O3/c1-3-7(4-8,5-9)6-10-2/h8-9H,3-6H2,1-2H3

InChI Key

NSNOJFKJIAUDLP-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)(CO)COC

Origin of Product

United States

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